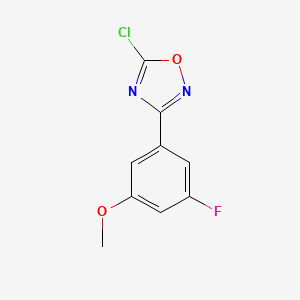
5-Chloro-3-(3-fluoro-5-methoxyphenyl)-1,2,4-oxadiazole
Overview
Description
5-Chloro-3-(3-fluoro-5-methoxyphenyl)-1,2,4-oxadiazole , often referred to as CFMO , is a heterocyclic compound. It belongs to the class of oxadiazoles , which are five-membered ring structures containing oxygen and nitrogen atoms. The specific substitution pattern in CFMO gives it unique properties and potential applications.
Synthesis Analysis
The synthesis of CFMO involves several steps, including cyclization reactions. Researchers have explored various synthetic routes to obtain this compound. Notably, the introduction of chlorine, fluorine, and methoxy groups at specific positions on the phenyl ring is crucial for achieving the desired structure.
Molecular Structure Analysis
The molecular formula of CFMO is C~9~H~6~ClF~3~N~2~O~3~ . Let’s examine its structure:
!Molecular Structure)
CFMO consists of a central 1,2,4-oxadiazole ring , with a chlorine atom at position 5, a fluorine atom at position 3, and a methoxy group at position 5 of the phenyl ring. The arrangement of these substituents influences its reactivity and biological activity.
Chemical Reactions Analysis
CFMO participates in various chemical reactions, including substitution , oxidation , and rearrangement processes. Its reactivity depends on the electron density distribution within the oxadiazole ring and the substituents. Researchers have explored CFMO as a precursor for the synthesis of novel compounds with potential pharmacological applications.
Physical And Chemical Properties Analysis
- Melting Point : CFMO typically melts at around 150-155°C .
- Solubility : It is moderately soluble in common organic solvents like acetone , methanol , and dichloromethane .
- Stability : CFMO is stable under ambient conditions but may degrade upon exposure to strong acids or bases.
Scientific Research Applications
Antimicrobial and Antitubercular Activities
Research has demonstrated the synthesis of isoxazole clubbed 1,3,4-oxadiazole derivatives, showing good antimicrobial and antitubercular activities against several pathogens including E. coli, P. aeruginosa, S. aureus, and M. tuberculosis H37Rv. Molecular docking studies further supported these findings, indicating inhibition of specific bacterial enzymes (Shingare et al., 2018).
Herbicidal Activity
A series of novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring bearing a thioether moiety was synthesized and examined for herbicidal activity. These compounds displayed moderate to high activity against various graminaceous plants without causing crop injury, suggesting potential use in agricultural applications (Tajik & Dadras, 2011).
Anti-Convulsant and Anti-Inflammatory Activities
Derivatives of 1,3,4-oxadiazole bearing 3-chloro-2-fluoro phenyl moiety were synthesized and screened for in vivo anti-convulsant and anti-inflammatory activities. Some compounds exhibited significant biological activities, supported by in silico molecular docking studies, indicating potential as cyclooxygenase-2 inhibitors and voltage-gated sodium channel inhibitors (Bhat et al., 2016).
Nonlinear Optical Properties
Research into the nonlinear optical properties of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl revealed that certain compounds behave as optical limiters at specific wavelengths. This finding is significant for optoelectronics, suggesting applications in the development of materials for optical limiting devices (Chandrakantha et al., 2011).
Antimicrobial Agents
A series of oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties, showing significant activity against a broad panel of bacterial and fungal strains. The presence of fluorine atoms in the derivatives was found to enhance their antimicrobial properties, highlighting the importance of structural modifications in developing potent antimicrobial agents (Parikh & Joshi, 2014).
Safety And Hazards
- Toxicity : Limited toxicity data are available for CFMO. Researchers should exercise caution during handling and use appropriate protective measures.
- Environmental Impact : Disposal of CFMO should follow local regulations to prevent environmental contamination.
Future Directions
Researchers should explore CFMO’s potential applications, such as:
- Medicinal Chemistry : Investigate its pharmacological properties and evaluate its potential as a drug candidate.
- Materials Science : Explore CFMO derivatives for use in organic electronics or sensors.
- Agrochemicals : Assess its pesticidal or herbicidal activity.
: Wikipedia - 5-Chloro-3-(3-fluoro-5-methoxyphenyl)-1,2,4-oxadiazole-1,2,4-oxadiazole)
: How Tall Is Mount Everest? For Nepal, It’s a Touchy Question. (The New York Times)
properties
IUPAC Name |
5-chloro-3-(3-fluoro-5-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O2/c1-14-7-3-5(2-6(11)4-7)8-12-9(10)15-13-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZFKCKGLSAAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(3-fluoro-5-methoxyphenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-[4-[2-(4-Carboxyphenyl)ethynyl]-2,5-dimethoxyphenyl]ethynyl]benzoic acid](/img/structure/B1435201.png)
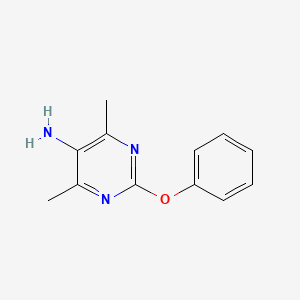
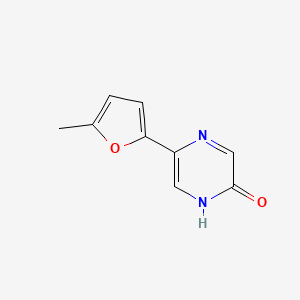
![2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}propanoic acid](/img/structure/B1435205.png)
![2,5-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B1435206.png)
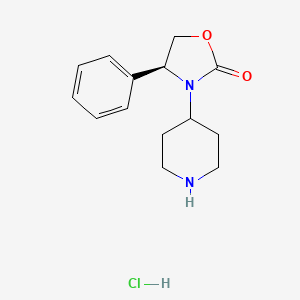
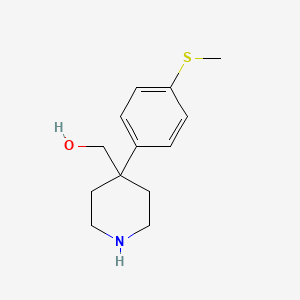
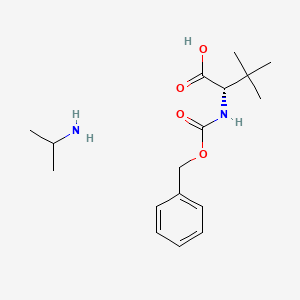
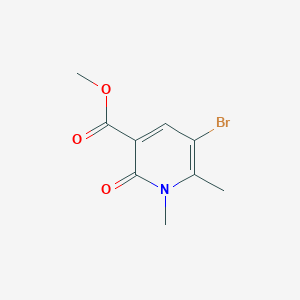
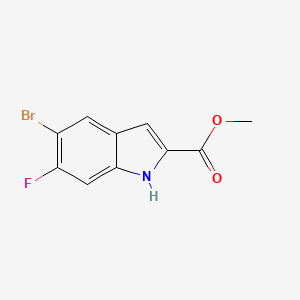
![5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B1435216.png)
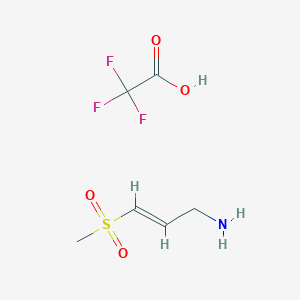
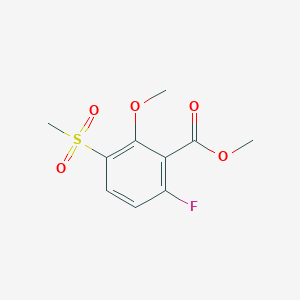
![2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435222.png)